1-Octyn-3-one (CAS 27593-19-7): A Comprehensive Guide to Chemical Properties, Reactivity, and Applications in Asymmetric Synthesis
1-Octyn-3-one (CAS 27593-19-7): A Comprehensive Guide to Chemical Properties, Reactivity, and Applications in Asymmetric Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
As a Senior Application Scientist, I approach 1-octyn-3-one (CAS 27593-19-7) not merely as a chemical entity, but as a strategic node in synthetic pathway design. Featuring a conjugated α,β-acetylenic ketone motif, this molecule serves as a highly reactive Michael acceptor, a radical trap, and a critical prochiral substrate for the synthesis of optically active propargylic alcohols. This whitepaper synthesizes the physicochemical profiling, divergent reactivity pathways, and self-validating experimental protocols required to harness 1-octyn-3-one in complex drug development and materials science workflows.
Physicochemical Profiling
Understanding the baseline physical and computed properties of 1-octyn-3-one is essential for predicting its behavior in biphasic reactions and chromatographic separations. The molecule is an achiral, terminal alkynone that acts as a hydrogen bond acceptor while maintaining significant lipophilicity.
Table 1: Key Physicochemical and Computed Properties
| Property | Value | Clinical/Synthetic Relevance |
|---|---|---|
| CAS Number | 27593-19-7 | Primary identifier for procurement and safety data. |
| Molecular Formula | C8H12O | Establishes mass balance in synthetic scaling. |
| Molecular Weight | 124.18 g/mol | [1] Used for stoichiometric calculations. |
| XLogP3-AA | 2.3 | [1] Indicates moderate lipophilicity, guiding extraction solvent choice (e.g., ethyl ether or hexanes). |
| Topological Polar Surface Area | 17.1 Ų | [1] Highlights the localized polarity around the carbonyl core. |
| H-Bond Acceptors | 1 |[1] Dictates interaction with protic solvents and chiral directing groups. |
Synthesis and Quality Control: The Causality of Purity
1-Octyn-3-one is typically synthesized via the Jones oxidation of racemic 1-octyn-3-ol. The causality in this experimental design is paramount: the most critical failure point is incomplete conversion. Because 1-octyn-3-one is frequently used as a prochiral substrate to generate enantiopure (R)- or (S)-1-octyn-3-ol, any unreacted racemic starting material will carry through the purification process and directly contaminate the final optically active product[2]. Therefore, the synthesis must be treated as a self-validating system where in-process chromatographic monitoring is non-negotiable.
Caption: Workflow for the synthesis and critical in-process validation of 1-octyn-3-one.
Reactivity Profiles
Asymmetric Reduction (The Alpine-Borane Paradigm)
The most prominent application of 1-octyn-3-one is its role in the Midland reduction. By treating the ketone with (R)-Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane), it undergoes a highly stereoselective reduction to yield (R)-(+)-1-octyn-3-ol[3].
Mechanistic Causality: The reaction proceeds via a highly organized, boat-like transition state. The bulky isopinocampheyl group of the Alpine-Borane reagent forces the pentyl chain of 1-octyn-3-one into a specific spatial orientation to minimize steric clash, ensuring that the hydride is delivered exclusively to one face of the carbonyl[4]. This steric differentiation results in virtually >95% stereospecificity (when corrected for the enantiomeric purity of the starting α-pinene)[2].
Caption: Mechanistic logic of asymmetric reduction using (R)-Alpine-Borane.
Michael Addition and Conjugate Reactivity
The conjugated α,β-unsaturated system of 1-octyn-3-one makes it a potent Michael acceptor. It reacts rapidly with nucleophiles such as thiols and amines. This reactivity is exploited in industrial and consumer applications, such as advanced deodorizing compositions, where 1-octyn-3-one acts as a scavenger to covalently bind and neutralize malodorous volatile thiols and amines via conjugate addition[5].
Radical Trapping via Transition Metal Catalysis
In advanced organic synthesis, 1-octyn-3-one serves as an excellent radical trap. For instance, in Vitamin B12-catalyzed (organocobalt) radical cyclization-elimination sequences, alkyl radicals generated from chiral bromoacetals add across the conjugated system of 1-octyn-3-one. This cascade forms complex, functionalized cyclopentene derivatives (e.g., prostaglandin precursors) in a single step, demonstrating the molecule's utility in constructing dense stereocenters[6].
Caption: Divergent reactivity pathways of 1-octyn-3-one in chemical synthesis.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 1-Octyn-3-one via Jones Oxidation
Objective: Prepare 1-octyn-3-one while ensuring zero carryover of racemic alcohol.
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Preparation: Cool a solution of racemic 1-octyn-3-ol in reagent-grade acetone to 0°C.
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Oxidation: Dropwise addition of standard Jones reagent (CrO3 in aqueous H2SO4) until a persistent orange-red color indicates a slight excess of oxidant[3].
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Quenching: Add isopropanol dropwise to quench excess oxidant (color shifts to green due to chromium salts).
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Extraction: Dilute with water and extract with ethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate.
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Self-Validation (Critical IPC): Analyze the crude oil via Gas-Liquid Chromatography (GLC) using an SE-30 column at 80°C, or via TLC (15% ethyl acetate in hexane). Causality Check: The reaction must not proceed to downstream asymmetric reduction if any starting alcohol is detected, as it cannot be easily separated from the final chiral product[2].
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Purification: Distill the crude product under reduced pressure to obtain pure 1-octyn-3-one (~80% yield).
Protocol 2: Asymmetric Reduction to (R)-(+)-1-Octyn-3-ol
Objective: Enantioselective reduction using (R)-Alpine-Borane.
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Reagent Setup: Under an inert nitrogen atmosphere, cool a flask containing neat (R)-Alpine-Borane (1.4 equivalents) to 0°C[3]. The excess reagent increases the bimolecular reaction rate[3].
-
Addition: Add 1-octyn-3-one dropwise. The reaction is initially exothermic. Allow the mixture to warm to room temperature[3].
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Monitoring: Stir for approximately 8 hours. Validate completion via GLC (monitoring the disappearance of the ketone peak)[3].
-
Quenching: Destroy excess Alpine-Borane by adding freshly distilled propionaldehyde and stirring for 1 hour. Remove liberated α-pinene via vacuum (0.05 mm at 40°C)[3].
-
Oxidative Workup: Dissolve the residue in THF, add 3 M aqueous NaOH, and carefully add 30% H2O2 dropwise to cleave the borinic ester[3].
-
Isolation: Extract with ethyl ether, dry, and distill at 60–65°C (3.0 mm) to yield (R)-(+)-1-octyn-3-ol (86% yield)[3].
-
Self-Validation: Confirm enantiomeric excess (>95% corrected) via chiral GC or NMR lanthanide shift studies[2].
References
- (r)-( + )
- Source: nih.
- Source: google.com (Patents)
- Source: acs.org (Chemical Reviews)
- Source: grokipedia.
Sources
- 1. 1-Octyn-3-one | C8H12O | CID 11126249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Alpine borane â Grokipedia [grokipedia.com]
- 5. WO2010146258A2 - Novel deodorising compositions and deodorising products containing same - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
